molecular formula C17H19N5 B12242866 1-(2-Methylphenyl)-4-{pyrazolo[1,5-a]pyrazin-4-yl}piperazine

1-(2-Methylphenyl)-4-{pyrazolo[1,5-a]pyrazin-4-yl}piperazine

Cat. No.: B12242866
M. Wt: 293.4 g/mol
InChI Key: HWPYXZBKIUPGHX-UHFFFAOYSA-N
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Description

1-(2-Methylphenyl)-4-{pyrazolo[1,5-a]pyrazin-4-yl}piperazine is a complex organic compound that features a piperazine ring substituted with a 2-methylphenyl group and a pyrazolo[1,5-a]pyrazine moiety. This compound is of significant interest in medicinal chemistry due to its potential biological activities and applications in drug discovery.

Preparation Methods

Chemical Reactions Analysis

Types of Reactions

1-(2-Methylphenyl)-4-{pyrazolo[1,5-a]pyrazin-4-yl}piperazine undergoes various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or nucleophiles.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and nucleophiles (e.g., halogens) . Reaction conditions vary depending on the desired transformation but often involve controlled temperatures and specific solvents.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce amine derivatives .

Mechanism of Action

The mechanism of action of 1-(2-Methylphenyl)-4-{pyrazolo[1,5-a]pyrazin-4-yl}piperazine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects . For example, it may act as a kinase inhibitor, interfering with cell signaling pathways and affecting cell proliferation .

Properties

Molecular Formula

C17H19N5

Molecular Weight

293.4 g/mol

IUPAC Name

4-[4-(2-methylphenyl)piperazin-1-yl]pyrazolo[1,5-a]pyrazine

InChI

InChI=1S/C17H19N5/c1-14-4-2-3-5-15(14)20-10-12-21(13-11-20)17-16-6-7-19-22(16)9-8-18-17/h2-9H,10-13H2,1H3

InChI Key

HWPYXZBKIUPGHX-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=CC=C1N2CCN(CC2)C3=NC=CN4C3=CC=N4

Origin of Product

United States

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